molecular formula C22H22N4O3 B10990969 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B10990969
M. Wt: 390.4 g/mol
InChI Key: ZCCBPHRTHBNGDG-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 3-hydroxy-2-oxoquinoxaline moiety linked via an ethyl group to an N-(propan-2-yl)-1H-indole-4-carboxamide unit. The quinoxaline core is a bicyclic heteroaromatic system with two nitrogen atoms in adjacent positions, while the indole carboxamide contributes a planar aromatic system with an isopropyl substituent.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-14(2)25-12-10-15-16(6-5-9-18(15)25)20(27)23-11-13-26-19-8-4-3-7-17(19)24-21(28)22(26)29/h3-10,12,14H,11,13H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

ZCCBPHRTHBNGDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-isopropyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions.

    Hydroxylation and Oxidation:

    Indole Derivative Formation: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The final coupling of the quinoxaline and indole derivatives can be performed using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Reaction ConditionsReagentsProductsKey Observations
Acidic hydrolysis (pH 2–3)HCl/H₂OCleavage of amide bond yields 1-(propan-2-yl)-1H-indole-4-carboxylic acid and ethylenediamine-linked quinoxalinoneReaction proceeds at 80°C over 6 hours
Basic hydrolysis (pH 10–12)NaOH/EtOHPartial degradation of quinoxaline ringRequires extended reaction time (>12 hours)

Oxidation Reactions

The quinoxaline moiety is susceptible to oxidation:

Oxidizing AgentConditionsProductsFunctional Group Affected
KMnO₄ (1 eq)Aqueous H₂SO₄, 60°C3-hydroxy-2-oxoquinoxaline-1(2H)-acetic acidOxidative cleavage of ethyl spacer
H₂O₂ (30%)Room temperature, 24 hoursEpoxidation at indole's C2-C3 positionSide reaction observed in <10% yield

Nucleophilic Substitution

The ethyl linker facilitates nucleophilic attacks:

NucleophileCatalystProductsYield
NH₃ (g)CuCl₂Replacement of hydroxyl group with amine45–52%
ThiophenolDIPEAThioether derivative68% (via SN2 mechanism)

Amide Bond Cleavage

Controlled cleavage strategies:

MethodReagentsProductsApplications
Acidic cleavageTFA/DCMFree indole-4-carboxylic acidIntermediate for structural analogs
Enzymatic cleavageProtease KIntact quinoxaline fragmentUsed in prodrug activation studies

Friedel-Crafts Acylation

The indole ring participates in electrophilic substitution:

Acylating AgentConditionsPosition ModifiedYield
Acetyl chlorideAlCl₃, 0°CC5 of indole78%
Benzoyl chlorideFeCl₃, refluxC6 of indole63%

Reductive Amination

Modification of the ethylamine linker:

Carbonyl SourceReducing AgentProductsKey Feature
FormaldehydeNaBH₃CNN-methylated derivativeImproved metabolic stability
CyclohexanoneTiCl₄/NaBH₄Bulky cyclohexyl groupEnhanced HDAC binding affinity

Photochemical Reactions

UV-induced transformations:

WavelengthSolventProductsMechanism
254 nmMeOH[2+2] cycloadduct at quinoxalineForms strained bicyclic structure
365 nmDCMSinglet oxygen adductRequires Rose Bengal sensitizer

Research Insights from Mechanistic Studies

  • Cooperative binding effects : The ethylene spacer between quinoxaline and indole moieties enhances allosteric modulation in enzyme inhibition (α = 8.2 ± 1.1 for HDAC6) .

  • Steric effects : Piperidinyl substitutions on the amide side chain improve binding cooperativity compared to morpholinyl groups (ΔK_B = 12 μM) .

  • pH-dependent stability : Degradation accelerates above pH 7 due to quinoxaline ring opening.

Synthetic Optimization Data

ParameterOptimal RangeImpact on Yield
Temperature (amide coupling)0–5°C85% vs 62% at RT
Solvent polarity (H₂O:EtOH)3:7 v/vMaximizes solubility
Coupling agentBOP > EDCl15% yield increase

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar quinoxaline structures have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
  • Antimicrobial Properties : The quinoxaline nucleus is known for its antimicrobial activities. Related compounds have demonstrated effectiveness against bacteria and fungi. The mechanisms often involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as aldose reductase, which is implicated in diabetic complications. This suggests potential applications in diabetes management .

Case Studies and Research Findings

  • Anticancer Research : A study evaluated the cytotoxic effects of various quinoxaline derivatives on MCF-7 cells, revealing IC50 values between 0.5 µM to 1.5 µM for compounds structurally similar to N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide . These findings suggest that modifications in the indole or quinoxaline moieties can enhance anticancer efficacy.
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed that related compounds exhibited significant antibacterial activity, indicating potential for further development as antimicrobial agents .
  • Diabetes Management : Research highlighted the effectiveness of quinoxaline derivatives in inhibiting aldose reductase, a target for diabetic complications. Compounds similar to the focus compound showed promising results in reducing sorbitol accumulation in diabetic models .

Mechanism of Action

The mechanism of action of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-isopropyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues from Published Literature

Quinazoline Derivatives

describes 3-(prop-2-yn-1-yl)quinazolin-4(3H)-one and 4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide , which share structural similarities with the target compound:

  • Core Heterocycle: Quinoxaline (target) vs. quinazoline (analogues). Quinazoline has nitrogen atoms at positions 1 and 3, whereas quinoxaline has nitrogens at positions 1 and 2.
  • Substituents : The target’s 3-hydroxy-2-oxo group contrasts with the 4-oxo group in quinazoline derivatives. The hydroxy group may enhance solubility via hydrogen bonding, while the oxo group in quinazolines contributes to planar rigidity .
  • Carboxamide Linkage : Both the target and 4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide feature carboxamide groups, which are critical for interactions with biological targets like kinases or GPCRs .
Indole-Based Compounds

details the synthesis of indole-carboxamide derivatives, such as N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide. Key comparisons include:

  • Indole Substituents : The target’s N-(propan-2-yl) group increases steric bulk compared to the 4-methoxyphenyl group in ’s compound. This may influence binding pocket compatibility .
  • Synthetic Routes : Both compounds employ carboxamide coupling steps, often using reagents like HATU (as in ) and polar aprotic solvents (e.g., DMF or THF) .
Table 1: Key Properties of Target Compound and Analogues
Property Target Compound 3-(prop-2-yn-1-yl)quinazolin-4(3H)-one 4-Oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide
Core Structure Quinoxaline Quinazoline Quinazoline
Key Functional Groups 3-Hydroxy-2-oxo, indole carboxamide 4-Oxo, propargyl 4-Oxo, phenyl carboxamide
Melting Point Not reported 115–116°C Not reported
Synthetic Method Likely HATU-mediated coupling (inferred) LiOH-mediated hydrolysis AlMe3-mediated aminolysis
Solubility Moderate (hydroxy group enhances polarity) Low (nonpolar propargyl group) Moderate (polar carboxamide)

Biological Activity

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and significant biological effects, particularly focusing on its anticancer and antimicrobial properties.

Structural Characteristics

This compound features a unique combination of structural motifs:

  • Quinoxaline Moiety : Known for its biological significance, particularly in medicinal chemistry.
  • Indole Structure : Common in many natural products and pharmaceuticals, contributing to various biological activities.
  • Carboxamide Functional Group : Enhances the compound's reactivity and potential biological effects.

The molecular formula is C21H20N4O3C_{21}H_{20}N_{4}O_{3} with a molecular weight of 376.4 g/mol, indicating its complexity and potential for interaction with biological targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

  • Preparation of Indole and Quinoxaline Intermediates : These are synthesized separately before coupling.
  • Coupling Under Specific Reaction Conditions : This step is crucial for ensuring the desired product is formed with high yield and purity .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. Key findings include:

  • Mechanism of Action : The compound has been identified as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer cell growth and apoptosis .
  • In Vitro Studies : Various studies have demonstrated that it induces apoptosis in cancer cells, thereby inhibiting tumor growth. For instance, it has shown IC50_{50} values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer effects, this compound also exhibits antimicrobial properties:

  • Broad-Spectrum Activity : It has been reported to have significant activity against various microbial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound:

StudyFindings
Study ADemonstrated significant anticancer activity in MCF-7 breast cancer cells with an IC50_{50} of 22.54 µM.
Study BShowed inhibition of histone deacetylases leading to altered gene expression profiles conducive to apoptosis.
Study CReported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for synthesizing N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving indole-carboxylic acid derivatives and functionalized quinoxalinone intermediates. For example:

  • Method A : Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate (1.0–2.0 equiv) for 3–5 hours under reflux conditions (yield: ~60–75%) .
  • Method B : Using thiourea derivatives with chloroacetic acid and sodium acetate in acetic acid, followed by recrystallization from acetic acid to isolate the product (yield: ~55–70%) .
    Key variables affecting yield include the molar ratio of reagents (1.0–1.1 equiv aldehyde to amine), reaction time (2.5–5 hours), and choice of catalyst (sodium acetate enhances cyclization). Impurities from incomplete condensation or side reactions (e.g., dimerization) are common and require HPLC purification .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • HPLC : Use C18 columns with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., indole C-4 carboxamide, quinoxalinone C-3 hydroxyl). Key signals include:
    • Indole NH: δ 10.2–11.5 ppm (broad singlet).
    • Quinoxalinone carbonyl: δ 168–172 ppm in 13^13C NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+^+ for C22_{22}H23_{23}N5_5O3_3: 430.18; observed: 430.20 ± 0.05) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound’s derivatives?

Single-crystal X-ray diffraction (SCXRD) at 90 K provides precise bond lengths and angles for chiral centers. For example:

  • Chiral Centers : The propan-2-yl group on the indole and the hydroxyquinoxalinone ethyl linker exhibit specific configurations (R/S) validated by anomalous dispersion .
  • Hydrogen Bonding : The 3-hydroxy-2-oxoquinoxalin-1(2H)-yl group forms intramolecular H-bonds (O–H···O=C, 2.8–3.0 Å), stabilizing the planar conformation .
    Crystallization in ethanol/water mixtures (1:1 v/v) yields suitable crystals for data collection (R factor < 0.05) .

Q. What strategies optimize pharmacokinetic properties, such as solubility and metabolic stability, in analogs of this compound?

  • Solubility : Introduce polar groups (e.g., sulfonamide or morpholine) on the quinoxalinone ethyl chain to enhance aqueous solubility (logP reduction from 3.2 to 2.5) .
  • Metabolic Stability : Replace the propan-2-yl group with cyclopentyl or fluorinated analogs to reduce CYP450-mediated oxidation (e.g., t1/2_{1/2} increased from 1.5 to 4.2 hours in microsomal assays) .
  • Prodrug Design : Esterify the carboxamide to improve membrane permeability (e.g., ethyl ester derivatives show 3-fold higher Caco-2 permeability) .

Q. How can computational modeling predict bioactivity against target proteins like kinases or GPCRs?

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues like Glu91 in PKCθ).
  • MD Simulations : 100-ns simulations in explicit solvent reveal stable binding poses (RMSD < 2.0 Å) for the indole-carboxamide moiety .
  • QSAR Models : Hammett constants (σ) for substituents on the quinoxalinone correlate with IC50_{50} values (R2^2 = 0.82 for kinase inhibition) .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Reproducibility Checks : Verify reaction conditions (e.g., anhydrous acetic acid vs. technical grade) and purification methods (e.g., recrystallization solvents) .
  • Bioassay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines (e.g., HEK293 vs. HeLa for GPCR studies) .
  • Data Normalization : Report activities as mean ± SEM from triplicate experiments and use ANOVA for statistical significance (p < 0.05) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

ParameterMethod A Method B
Reflux Time (h)3–52.5–3
CatalystSodium acetateChloroacetic acid
Yield (%)60–7555–70
Purity (HPLC)>98%>95%

Q. Table 2. Analytical Parameters for Structural Confirmation

TechniqueCritical Data PointsReference
1^1H NMR (DMSO-d6)Quinoxalinone OH: δ 12.8 ppm (s, 1H)
ESI-HRMS[M+H]+^+: 430.20 (Δ < 0.05 ppm)
SCXRDC–C bond length: 1.40 ± 0.02 Å

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